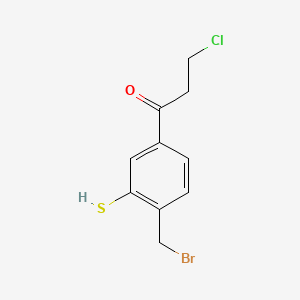
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene is an organic compound with the molecular formula C12H15BrF2O It is a derivative of benzene, characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy and ethyl groups. One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity levels. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert it into alkanes or other reduced forms.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
科学研究应用
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Similar structure but with different substitution patterns on the benzene ring.
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group, which can alter its reactivity and applications.
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene:
属性
分子式 |
C12H15BrF2O |
|---|---|
分子量 |
293.15 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-3-7-11(16-12(14)15)10(9)6-4-8-13/h3,5,7,12H,2,4,6,8H2,1H3 |
InChI 键 |
QCYGUSFRNYFQLG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)OC(F)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


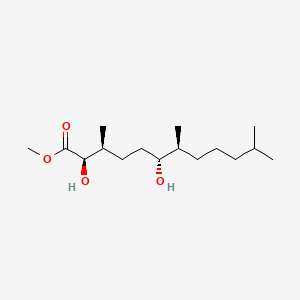
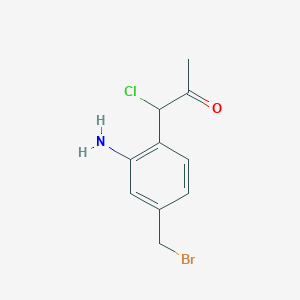
![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)

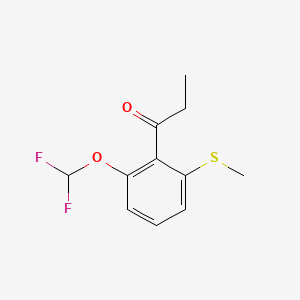
![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)
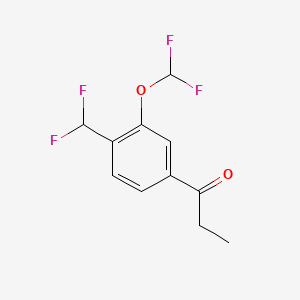

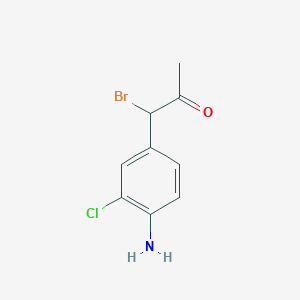
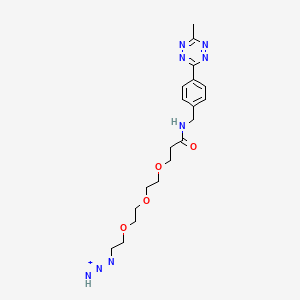
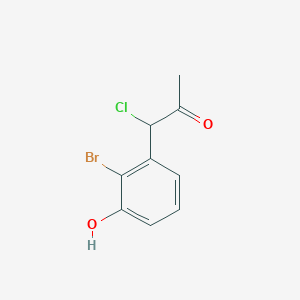
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

